Ethyl 4-[[2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]acetyl]amino]benzoate
Overview
Description
Ethyl 4-[[2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]acetyl]amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfamoyl group, a phenoxy group, and an acetylamino group attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]acetyl]amino]benzoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2,5-dimethylphenylsulfonamide, followed by its reaction with 4-hydroxyacetophenone to form the phenoxyacetyl intermediate. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Ethyl 4-[[2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]acetyl]amino]benzoate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[[2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]acetyl]amino]benzoate involves its interaction with specific molecular targets. The sulfamoyl group may interact with enzymes or receptors, inhibiting their activity or modulating their function. The phenoxy and acetylamino groups may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate:
2,5-Dimethylphenylsulfonamide: A related sulfonamide with different functional groups.
4-Hydroxyacetophenone: A phenolic compound used in various chemical syntheses.
Uniqueness
Ethyl 4-[[2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]acetyl]amino]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
ethyl 4-[[2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S/c1-4-32-25(29)19-7-9-20(10-8-19)26-24(28)16-33-21-11-13-22(14-12-21)34(30,31)27-23-15-17(2)5-6-18(23)3/h5-15,27H,4,16H2,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFMLHNNWCYBGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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